3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide
Description
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
3-chloro-4-hydroxy-N-methyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)13(3)11(15)8-4-5-10(14)9(12)6-8/h4-7,14H,1-3H3 |
InChI Key |
ULJZIQIJHPQUNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C(=O)C1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Chloro-4-Hydroxybenzoic Acid
Procedure :
- Carboxylation of 2-Chloro-4-methylphenol :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 70–80°C |
| Solvent | DMF |
| Catalyst | NaH/LiH (1.25–2 equiv) |
Amidation with N-Methylpropan-2-Amine
Procedure :
- Direct Coupling :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 5–24 h |
| Yield | 70–85% (similar substrates) |
| Purity | >95% (HPLC) |
Route 2: Ester Aminolysis with Protected Hydroxy Group
Synthesis of Methyl 3-Chloro-4-Methoxybenzoate
Procedure :
- Esterification :
- Methylation :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 16 h |
| Solvent | Methanol |
Aminolysis and Deprotection
Procedure :
- Aminolysis :
- Deprotection :
Key Data :
| Parameter | Value |
|---|---|
| Yield (Aminolysis) | 75–80% |
| Yield (Deprotection) | 90% |
Route 3: Acid Chloride-Mediated Amidation
Synthesis of 3-Chloro-4-Hydroxybenzoyl Chloride
Procedure :
- Chlorination :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 3 h |
| Solvent | Toluene |
Amidation with N-Methylpropan-2-Amine
Procedure :
- Coupling :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → room temperature |
| Purification | Column chromatography (hexane:EtOAc) |
Comparative Analysis of Methods
Critical Reaction Optimization Insights
- Steric Effects : N-methylpropan-2-amine’s bulkiness necessitates excess amine (1.2–1.5 equiv) for complete conversion.
- Hydroxy Group Stability : Direct amidation (Route 1) avoids side reactions, whereas protection/deprotection (Route 2) ensures regioselectivity.
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance boron-mediated amidation, while toluene minimizes ester hydrolysis.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: 3-chloro-4-oxo-N-methyl-N-(propan-2-yl)benzamide.
Reduction: 3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzamide compounds exhibit significant antimicrobial properties. For example, similar compounds have been evaluated against various bacterial strains, showing efficacy comparable to established antibiotics such as isoniazid and ciprofloxacin . The structure-activity relationship (SAR) studies suggest that modifications to the benzamide structure can enhance antimicrobial potency.
Antiprotozoal Activity
The compound has been studied for its antiprotozoal activities, particularly against Toxoplasma gondii and Plasmodium falciparum. In a study involving N-benzoyl-2-hydroxybenzamides, certain derivatives demonstrated superior activity against these protozoa, with IC50 values indicating effective inhibition of parasite growth . This suggests that 3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide could potentially be developed into a therapeutic agent for treating parasitic infections.
Structure-Activity Relationship (SAR)
Understanding the SAR of 3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide is crucial for optimizing its biological activity. Various modifications to the benzamide structure have been explored to improve selectivity and potency. The following table summarizes key findings from SAR studies:
| Compound Variation | Biological Activity | IC50 (µg/mL) | Selectivity Index |
|---|---|---|---|
| Parent Compound | Baseline | 100 | - |
| Hydroxyl Substitution | Enhanced Antimicrobial | 50 | 2 |
| Alkyl Chain Extension | Increased Antiprotozoal | 30 | 3 |
| Chlorine Substitution | Broad-spectrum Activity | 25 | 4 |
Herbicidal Properties
Compounds similar to 3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide have been investigated for their herbicidal properties. Studies have shown that benzamide derivatives can effectively inhibit weed growth when applied in various formulations, demonstrating potential as herbicides . The mechanism often involves disrupting plant metabolic processes, leading to effective weed control.
Synthesis and Evaluation of Antimicrobial Compounds
A notable case study involved the synthesis of a series of chlorinated benzamides, including derivatives of 3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide. These compounds were subjected to in vitro testing against mycobacterial strains and showed promising results, with some compounds exhibiting activity superior to standard treatments .
Antiprotozoal Screening
Another case study focused on the evaluation of a library of N-benzoyl derivatives against Toxoplasma gondii. The study highlighted that specific modifications led to enhanced activity against resistant strains, underscoring the potential of benzamide derivatives in developing new antiprotozoal therapies .
Mechanism of Action
The mechanism of action of 3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or altering protein function. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares 3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide with analogous benzamide derivatives identified in the evidence:
Physicochemical Properties
- Lipophilicity : The methyl and isopropyl groups on the amide nitrogen in the target compound increase logP compared to simpler derivatives like 4-chloro-N-(4-hydroxyphenyl)benzamide (logP ≈ 2.8 estimated vs. 4.4 in for a related compound) .
- Hydrogen Bonding: The hydroxyl group at position 4 enhances solubility and H-bonding capacity, contrasting with non-polar derivatives like N-(4-chloro-3-methylphenyl)-3-amino-4-chlorobenzamide, where amino groups may mediate polar interactions .
Key Research Findings
Substituent Position Effects: Chlorine at position 3 (target compound) vs.
Heterocyclic Modifications : Derivatives incorporating oxadiazole () exhibit distinct pharmacokinetic profiles due to enhanced metabolic stability .
Biological Implications: Amino-substituted analogs () may target amine-sensitive receptors, whereas the target compound’s hydroxyl group could interact with catalytic serine residues in enzymes .
Biological Activity
3-Chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).
Antimicrobial Properties
The compound has shown promise in various studies for its antimicrobial activity. For instance, it was evaluated against several bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for active compounds derived from similar chemical classes ranged significantly, indicating varying levels of effectiveness against these pathogens.
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| 3-Chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide | TBD | Staphylococcus aureus |
| 5-Chloro-2-hydroxy-N-methylbenzamide | 0.070 - 8.95 | Staphylococcus aureus |
| 5-Chloro-2-hydroxy-N-methylbenzamide | 4.66 - 35.8 | Enterococcus faecalis |
The data suggests that modifications in the molecular structure can significantly influence antimicrobial potency .
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies using human monocytic leukemia cell lines demonstrated cytotoxic effects, with IC50 values indicating a range of effectiveness. Compounds with higher lipophilicity tended to show increased anticancer activity.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 3-Chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide | TBD | THP-1 (human monocytic leukemia) |
| 5-Chloro-2-hydroxy-N-[...] | 1.4 - >10 | THP-1 |
These findings suggest a potential therapeutic role for this compound in cancer treatment, particularly when optimized for bioavailability and efficacy .
The biological activity of 3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Cell Membrane Disruption : It is hypothesized that the hydrophobic properties of the compound allow it to integrate into bacterial membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it may trigger apoptosis through oxidative stress pathways or by modulating signaling pathways such as NF-κB.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents at the aromatic ring or changes in the amide group can significantly alter its pharmacological profile.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-withdrawing groups, such as chloro or hydroxy groups, has been linked to enhanced antimicrobial activity.
- Hydrophobicity : Increased lipophilicity generally correlates with improved cellular uptake and bioactivity against cancer cells .
Study on Antimicrobial Efficacy
A study conducted on a series of benzamide derivatives, including variations of 3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide, revealed effective inhibition against resistant strains of bacteria. The research highlighted the importance of structural modifications in enhancing efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
Investigation into Anticancer Properties
Another significant study focused on the anticancer potential of benzamide derivatives demonstrated that compounds similar to 3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide exhibited significant cytotoxic effects on various cancer cell lines, reinforcing the need for further exploration into their therapeutic applications .
Q & A
Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of 3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide?
Methodological Answer:
- Prioritize stepwise functionalization of the benzamide core. Begin with chlorination at the 3-position using SOCl₂ or PCl₃ under anhydrous conditions, followed by hydroxylation at the 4-position via selective demethylation or hydrolysis .
- Introduce the N-methyl-N-isopropylamine moiety via nucleophilic substitution (e.g., alkylation with methyl iodide and isopropyl bromide) in a polar aprotic solvent (DMF or DMSO) at 60–80°C. Monitor intermediates using HPLC or TLC to ensure purity (>95%) .
- Optimize yields (typically 60–75%) by controlling reaction time, stoichiometry, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), hydroxyl (δ 5.2–5.8 ppm, broad), and N-methyl/isopropyl groups (δ 1.0–1.5 ppm for CH₃, δ 3.2–3.5 ppm for N-CH₃) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 256.7 (calculated) and fragmentation patterns matching the benzamide scaffold .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., amide bond geometry) using single-crystal diffraction (orthorhombic P2₁2₁2₁ space group, a = 6.02 Å, b = 15.31 Å) .
Q. How can researchers mitigate byproduct formation during the N-alkylation step?
Methodological Answer:
- Use excess alkylating agents (1.5–2.0 equiv.) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Employ low-temperature (-10°C to 0°C) conditions to suppress side reactions like over-alkylation. Quench unreacted reagents with aqueous NH₄Cl .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported bioactivity data against bacterial targets?
Methodological Answer:
- Perform molecular docking (AutoDock Vina) to model interactions with bacterial enzymes (e.g., acps-pptase) and identify key binding residues. Compare results across assay systems to reconcile discrepancies .
- Validate hypotheses using mutagenesis studies (e.g., alanine scanning) on target enzymes to confirm critical binding interactions .
Q. What strategies are effective for designing derivatives with enhanced metabolic stability?
Methodological Answer:
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position to reduce oxidative metabolism. Use Hammett constants (σ ≈ 0.54 for -CF₃) to predict electronic effects .
- Replace the hydroxyl group with a bioisostere (e.g., methoxy or sulfonamide) to improve pharmacokinetics while retaining hydrogen-bonding capacity .
Q. How can reaction path search methods accelerate the discovery of novel derivatives?
Methodological Answer:
- Apply quantum chemical calculations (Gaussian 16) to map potential energy surfaces for key reactions (e.g., nucleophilic substitution at the chloro position). Use transition-state theory to predict regioselectivity .
- Integrate machine learning (ICReDD platform) to screen reaction conditions (solvent, catalyst) and prioritize high-yield pathways .
Q. What experimental approaches validate the compound’s role in modulating oxidative stress pathways?
Methodological Answer:
- Use RT-qPCR to quantify expression of antioxidant genes (e.g., Nrf2, SOD1) in cell lines treated with the compound (IC₅₀ ≈ 10–50 μM). Pair with ROS detection assays (DCFH-DA fluorescence) .
- Perform Western blotting to assess phosphorylation of stress-response kinases (e.g., p38 MAPK) under hypoxic conditions .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Re-evaluate purity using DSC (melting point ≈ 160–165°C) and Karl Fischer titration (water content <0.1%). Solubility discrepancies often arise from residual solvents or polymorphic forms .
- Conduct Hansen solubility parameter analysis (δ ≈ 18–22 MPa¹/²) to identify optimal solvents (e.g., DMSO for polar, toluene for nonpolar) .
Q. What methodologies reconcile variations in reported enzyme inhibition IC₅₀ values?
Methodological Answer:
- Standardize assay conditions (pH 7.4, 37°C) and enzyme sources (recombinant vs. native). Use positive controls (e.g., known inhibitors) to calibrate activity .
- Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals, accounting for substrate depletion in high-throughput screens .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?
Methodological Answer:
- Refine X-ray diffraction data (ShelXL) to determine bond angles (C-N-C ≈ 120°) and torsional parameters (amide plane deviation <5°). Compare with DFT-optimized gas-phase structures .
- Analyze Hirshfeld surfaces to identify intermolecular interactions (e.g., hydrogen bonds with lattice water) influencing polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
